5-Chloro-N-(propan-2-yl)pyrazin-2-amine
Description
5-Chloro-N-(propan-2-yl)pyrazin-2-amine is a pyrazine derivative featuring a chlorine substituent at position 5 and an isopropylamine group at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, conferring unique electronic and steric properties. This compound is synthesized via substitution reactions, as demonstrated in related pyrazine derivatives (e.g., substitution of hydroxyl or bromo groups with chlorine and amines) .
Such structural features make this compound relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
5-chloro-N-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H,10,11) |
InChI Key |
VIKQMRQQOYBUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-amine with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 5-chloropyrazine-2-amine and isopropylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(propan-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine derivatives .
Scientific Research Applications
5-Chloro-N-(propan-2-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(propan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural Isomers and Pyrazine Derivatives
3-Chloro-5-methylpyrazin-2-amine (CAS 89182-14-9)
- Structure : Chlorine at position 3, methyl at position 5, and amine at position 2.
- Properties : Reduced steric bulk compared to the isopropyl group in the target compound. The methyl group may lower lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the isopropyl analog), affecting solubility and bioavailability .
5-(Trifluoromethyl)pyrazin-2-amine (CAS 69816-38-2)
- Structure : Trifluoromethyl group at position 5, amine at position 2.
- Compared to chlorine, CF₃ may reduce nucleophilic substitution reactivity .
5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8)
- Structure : Pyrimidine core (nitrogens at 1 and 3 positions) with chlorine at position 5 and cyclopentylamine at position 2.
- Properties: Pyrimidine’s distinct nitrogen arrangement alters electronic properties compared to pyrazine.
Pyridine and Pyrimidine Analogs
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (C8H10ClN3O2)
- Structure : Pyridine ring with chlorine at position 6, nitro at position 3, and isopropylamine at position 2.
- Properties : The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions. Demonstrated anticancer activity in preclinical studies .
- Comparison : Unlike the pyrazine analog, the pyridine ring lacks a second nitrogen, reducing hydrogen-bonding capacity and aromaticity.
2-Chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
- Structure : Pyrimidine core with chlorine at position 2, methyl at position 5, and pyrazole substituent.
- Pyrimidine derivatives are common in antiviral and anticancer agents .
Key Observations :
- Lipophilicity : Isopropyl and cyclopentyl groups increase clogP, favoring blood-brain barrier penetration.
- Electronic Effects : Chlorine and CF₃ substituents direct electrophilic substitution reactions differently.
Biological Activity
5-Chloro-N-(propan-2-yl)pyrazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazine core with a chlorine substituent and an isopropyl amine group. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cell proliferation and survival, particularly in cancer cell lines.
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, targeting various pathogens including bacteria and fungi.
- Cellular Pathway Modulation : The compound can modulate signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound demonstrates significant activity against Mycobacterium tuberculosis and other mycobacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv, indicating potent antimycobacterial properties .
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 1.56 - 6.25 |
| Mycobacterium kansasii | Not specified |
| Mycobacterium avium | Not specified |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including colon cancer cells (HT29). The compound was found to abrogate etoposide-induced G2 checkpoint arrest, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | Not specified | Induces apoptosis |
| A549 (Lung cancer) | Not specified | Cell cycle modulation |
Study 1: Antimycobacterial Activity
A series of derivatives based on this compound were synthesized and screened for their antimycobacterial activity. The findings indicated that modifications on the phenyl ring significantly influenced the activity against M. tuberculosis, with specific substituents enhancing potency .
Study 2: Anticancer Properties
In a comparative study of various pyrazine derivatives, this compound was highlighted for its ability to stabilize microtubules in cancer cells, similar to established chemotherapeutics like paclitaxel. This stabilization effect was correlated with increased cellular levels of acetylated tubulin (AcTub), a marker for microtubule integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
